2-(Trifluoromethyl)styrene

Overview

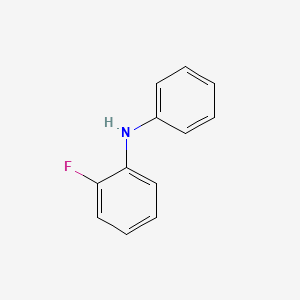

Description

2-(Trifluoromethyl)styrene is a chemical compound with the molecular formula C9H7F3 . It is a versatile starting material for organic synthesis, and researchers can use various reactions to introduce various functional groups onto the molecule, creating new compounds with diverse properties .

Synthesis Analysis

α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds . They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a vinyl group and a trifluoromethyl group . The presence of the reactive double bond (C=C) in this compound makes it a versatile starting material for organic synthesis.Chemical Reactions Analysis

Much attention has been paid to these compounds by the organic chemistry community because they have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 145.2±0.0 °C at 760 mmHg, and a vapour pressure of 6.2±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 36.6±3.0 kJ/mol and a flash point of 42.2±0.0 °C .Scientific Research Applications

Photocatalytic Synthesis

2-(Trifluoromethyl)styrene has been utilized in photocatalytic synthesis processes. A cobalt-catalyzed photochemical synthesis using 2,2,2-trifluoroethyl iodide was developed, representing an alternative strategy for bond construction to access these compounds. This method can be conducted in a photochemical flow reactor, enhancing productivity (Kreis et al., 2013).

Polymer Synthesis and Characterization

Trifluoromethyl substituted styrene polymers and copolymers with methacrylates have been synthesized and characterized. These polymers exhibited higher glass transition temperatures and thermal stability, potentially useful as novel optical materials (Teng et al., 2011).

Trifluoromethylation and Hydrotrifluoromethylation

This compound has been applied in trifluoromethylation and hydrotrifluoromethylation protocols, a significant advancement given the complexity of vinylarene substrates. These methods utilized fac-Ir(ppy)3, visible light, and CF3 I, allowing for diverse applications (Straathof et al., 2016).

Cycloaddition Reactions

The compound has been used in palladium-catalyzed trimethylenemethane cycloadditions, enabling the formation of compounds with a trifluoromethyl group, relevant to pharmaceutical and agrochemical industries (Trost & Debien, 2015).

Metal-Organic Frameworks in Catalysis

Metal-Organic Frameworks (MOFs) incorporating this compound have been used for selective trifluoroethylation reactions, highlighting the compound's potential in catalyst development (Yu & Cohen, 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Mechanism of Action

Target of Action

It is known that this compound acts as a monomer for the synthesis of functional polymers.

Mode of Action

2-(Trifluoromethyl)styrene interacts with its targets by introducing a trifluoromethyl group into other molecules through chemical reactions, potentially altering their properties. This interaction results in changes to the target molecules, which can influence their function and behavior.

Biochemical Pathways

It is known that this compound can be utilized in c–f bond activation in a cf3 group . This process can lead to various downstream effects, including the production of more complex fluorinated compounds .

Result of Action

It is known that this compound can alter the properties of other molecules through the introduction of a trifluoromethyl group. This alteration can potentially influence the function and behavior of these molecules.

Action Environment

It is known that this compound is a liquid at room temperature and has a density of 1175 g/mL at 25 °C . These physical properties may influence how this compound interacts with its environment and its targets.

properties

IUPAC Name |

1-ethenyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-7-5-3-4-6-8(7)9(10,11)12/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWWQZSCLBZOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192644 | |

| Record name | o-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

395-45-9 | |

| Record name | 1-Ethenyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Trifluoromethyl)styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000395459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

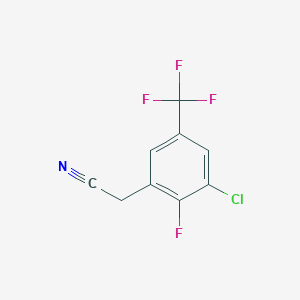

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of substituting a trifluoromethyl group on styrene's properties?

A1: Introducing a trifluoromethyl (-CF3) group, particularly at the ortho position of styrene, significantly impacts its polymerization behavior and the resulting polymer's properties. Research indicates that poly(2-(trifluoromethyl)styrene) exhibits a remarkably high glass transition temperature (Tg) of 175°C, surpassing its meta- and para-substituted counterparts and even some inorganic glasses. [] This characteristic makes it a promising material for optical applications requiring high thermal stability, such as in automobiles and airplanes. []

Q2: How does the position of the trifluoromethyl group influence the polymer's glass transition temperature?

A2: Studies have shown a distinct correlation between the position of the -CF3 group on the styrene ring and the resulting polymer's Tg. Poly(this compound) exhibits the highest Tg (175°C) compared to the meta (63°C) and para (101°C) substituted isomers. [] This difference likely arises from steric hindrance imposed by the bulky -CF3 group at the ortho position, restricting polymer chain mobility and leading to a higher Tg.

Q3: What are the potential advantages of using this compound in optical applications compared to conventional polystyrene?

A3: Conventional polystyrene suffers from high optical losses in the visible and near-infrared regions due to C-H bond vibrations. [] Replacing hydrogen with fluorine, a heavier atom, in the styrene molecule shifts the vibration energy and minimizes these losses. [] Specifically, this compound polymers offer the combined benefits of high transparency, thermal stability, and a significantly higher Tg than polystyrene, making them suitable for demanding optical applications like high-performance optical fibers. []

Q4: Have there been any computational studies on the properties of trifluoromethylstyrene molecules?

A4: Yes, Density Functional Theory (DFT) calculations using the PBE0 method with a 6-311G basis set have been employed to study the electronic and geometric structures of various trifluoromethylstyrene isomers, including this compound. [] These calculations provide insights into the molecules' optimized geometry, electronic structure, and even predict their acidic strength (pKa values in the range of 30-32), classifying them as very weak acids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)

![4-[(Dimethylamino)Methyl]-2,6-Dimethylphenol Hydrochloride](/img/structure/B1350579.png)